molecular formula C22H19FN2O2 B247847 1-(4-Fluorobenzoyl)-4-(1-naphthoyl)piperazine

1-(4-Fluorobenzoyl)-4-(1-naphthoyl)piperazine

Cat. No. B247847
M. Wt: 362.4 g/mol
InChI Key: KERPAHLJXRFKCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorobenzoyl)-4-(1-naphthoyl)piperazine (4-FBP) is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use as a research tool in neuroscience and pharmacology. 4-FBP is mainly used to investigate the mechanism of action of various neurotransmitters and their receptors in the central nervous system.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzoyl)-4-(1-naphthoyl)piperazine is not fully understood. It is believed to act as a partial agonist at the serotonin 5-HT1A and 5-HT2A receptors, as well as the dopamine D2 receptor. It has been shown to increase the release of dopamine in the prefrontal cortex and striatum, which may contribute to its psychostimulant-like effects.
Biochemical and physiological effects:
This compound has been shown to increase locomotor activity and induce hyperthermia in rodents. It has also been shown to increase the release of dopamine in the prefrontal cortex and striatum. This compound has been suggested to have potential therapeutic applications in the treatment of depression and anxiety disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-Fluorobenzoyl)-4-(1-naphthoyl)piperazine in lab experiments is its high potency and selectivity for specific neurotransmitter receptors. However, one limitation is that its mechanism of action is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-(4-Fluorobenzoyl)-4-(1-naphthoyl)piperazine. One direction is to investigate its potential therapeutic applications in the treatment of depression and anxiety disorders. Another direction is to further investigate its mechanism of action and its interaction with other neurotransmitter systems. Additionally, the potential neurotoxicity of this compound should be investigated to determine its safety for use in lab experiments.

Synthesis Methods

The synthesis of 1-(4-Fluorobenzoyl)-4-(1-naphthoyl)piperazine involves the reaction of 4-fluorobenzoyl chloride with 1-naphthoylpiperazine in the presence of a base such as triethylamine. The reaction yields this compound, which can be purified by recrystallization.

Scientific Research Applications

1-(4-Fluorobenzoyl)-4-(1-naphthoyl)piperazine has been used as a research tool to investigate various neurotransmitter systems and their receptors in the central nervous system. It has been shown to interact with the serotonin 5-HT1A and 5-HT2A receptors, as well as the dopamine D2 receptor. This compound has also been used to study the effect of psychostimulants on the central nervous system.

properties

Molecular Formula

C22H19FN2O2

Molecular Weight

362.4 g/mol

IUPAC Name

(4-fluorophenyl)-[4-(naphthalene-1-carbonyl)piperazin-1-yl]methanone

InChI

InChI=1S/C22H19FN2O2/c23-18-10-8-17(9-11-18)21(26)24-12-14-25(15-13-24)22(27)20-7-3-5-16-4-1-2-6-19(16)20/h1-11H,12-15H2

InChI Key

KERPAHLJXRFKCV-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=CC4=CC=CC=C43

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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